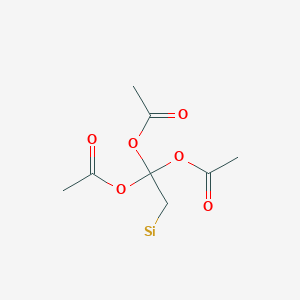
CID 53438225
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 53438225” is a chemical entity cataloged in the PubChem database. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 53438225 involves specific synthetic routes and reaction conditions. The synthesis typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to maximize efficiency and minimize costs. Industrial production methods may include continuous flow processes, batch reactors, and the use of advanced separation techniques to purify the final product. The choice of production method depends on factors such as the availability of raw materials, production scale, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: CID 53438225 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
CID 53438225 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways or as a tool for drug discovery. In medicine, this compound could be investigated for its therapeutic potential, including its ability to interact with specific molecular targets. In industry, the compound may be utilized in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of CID 53438225 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the compound’s structure and the nature of the target. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic applications and safety profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: CID 53438225 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups, which exhibit comparable chemical properties and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may offer advantages over similar compounds in terms of stability, reactivity, or biological activity. By comparing this compound with other compounds, researchers can identify its strengths and potential areas for application.
Eigenschaften
Molekularformel |
C8H11O6Si |
|---|---|
Molekulargewicht |
231.25 g/mol |
InChI |
InChI=1S/C8H11O6Si/c1-5(9)12-8(4-15,13-6(2)10)14-7(3)11/h4H2,1-3H3 |
InChI-Schlüssel |
ZPVDXOPYNMLUNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C[Si])(OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


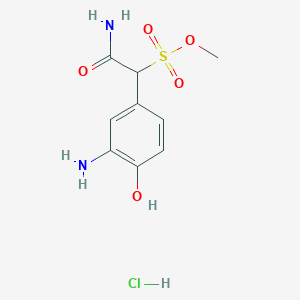
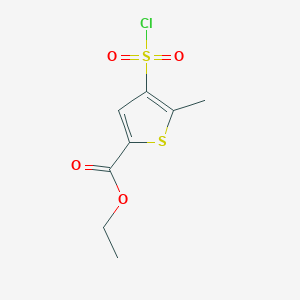
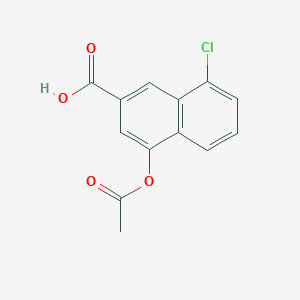
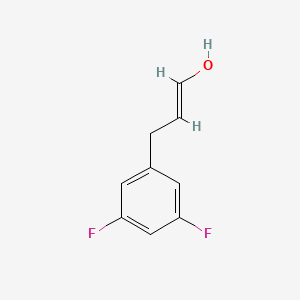
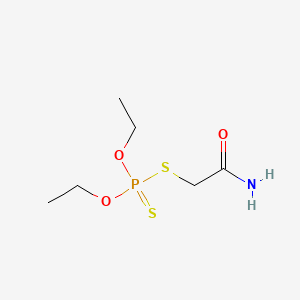
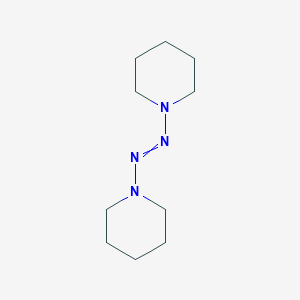
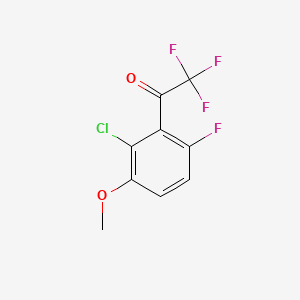
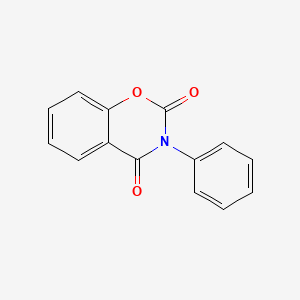
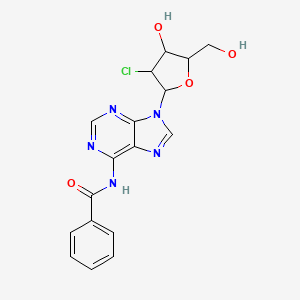
![12,14-Dioxa-1-azoniatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),16-heptaene](/img/structure/B14754006.png)
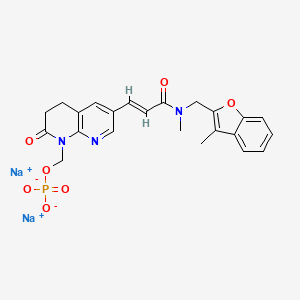
![2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)
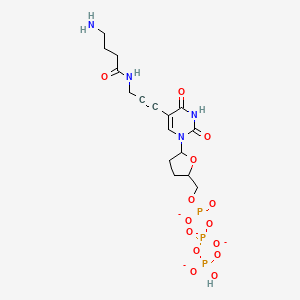
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
